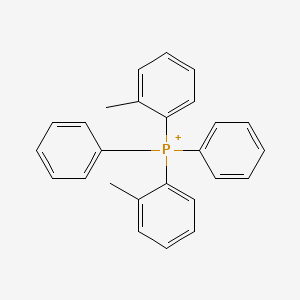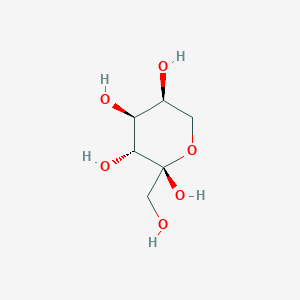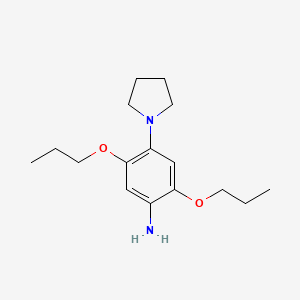
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C17H26N2O2 It is known for its unique structure, which includes a benzenamine core substituted with two propoxy groups and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- typically involves the following steps:
Nitration: The starting material, 2,5-dipropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Pyrrolidinylation: The resulting amine is then reacted with pyrrolidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can enhance binding affinity to certain biological targets, while the propoxy groups may influence the compound’s solubility and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-: Similar structure but with methoxy groups instead of propoxy groups.
Benzenamine, 2,5-diethoxy-4-(1-pyrrolidinyl)-: Similar structure but with ethoxy groups instead of propoxy groups.
Benzenamine, 2,5-dipropoxy-4-(1-piperidinyl)-: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy groups provide a balance between hydrophilicity and hydrophobicity, while the pyrrolidinyl group enhances binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
71550-54-4 |
|---|---|
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
2,5-dipropoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-19-15-12-14(18-7-5-6-8-18)16(11-13(15)17)20-10-4-2/h11-12H,3-10,17H2,1-2H3 |
InChI-Schlüssel |
GVIVGDWHPMPUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1N)OCCC)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


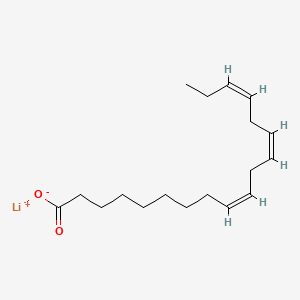

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
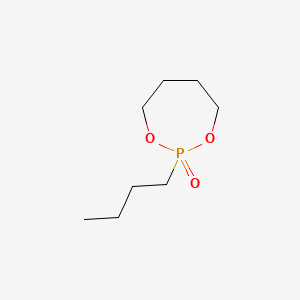
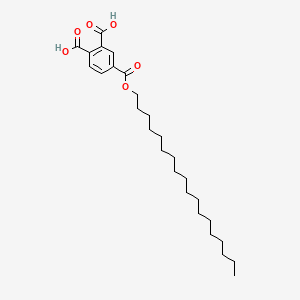
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

